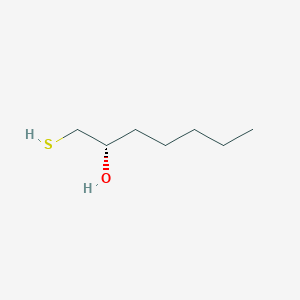![molecular formula C20H34OSn B14430374 Ethanone, 1-[4-(tributylstannyl)phenyl]- CAS No. 79048-33-2](/img/structure/B14430374.png)
Ethanone, 1-[4-(tributylstannyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(tributylstannyl)phenyl]- is an organotin compound characterized by the presence of a tributylstannyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(tributylstannyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(tributylstannyl)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(tributylstannyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form different oxidation products.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the tributylstannyl group.
Oxidation: Oxidized products of the phenyl ring, such as phenols or quinones.
Reduction: The corresponding alcohol of the ethanone moiety.
Applications De Recherche Scientifique
Ethanone, 1-[4-(tributylstannyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(tributylstannyl)phenyl]- involves its interaction with molecular targets through its organotin moiety. The tributylstannyl group can form bonds with various substrates, facilitating reactions such as nucleophilic substitution. The phenyl ring and ethanone moiety contribute to the compound’s reactivity and stability, allowing it to participate in diverse chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but with a tert-butyl group instead of a tributylstannyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group on the phenyl ring.
Ethanone, 1-[4-(phenylthio)phenyl]-: Features a phenylthio group attached to the phenyl ring.
Uniqueness
Ethanone, 1-[4-(tributylstannyl)phenyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research areas where organotin compounds are required.
Propriétés
Numéro CAS |
79048-33-2 |
|---|---|
Formule moléculaire |
C20H34OSn |
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
1-(4-tributylstannylphenyl)ethanone |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
QEUUDQADVJDOIY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


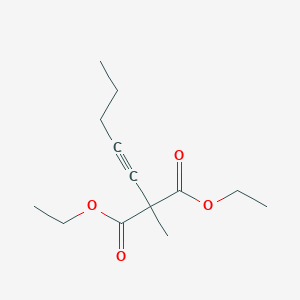
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

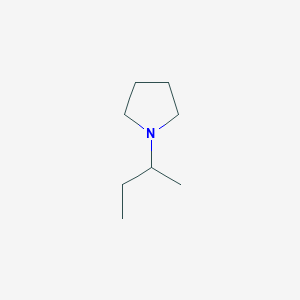
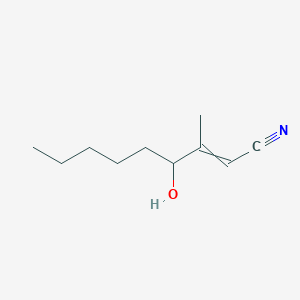
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
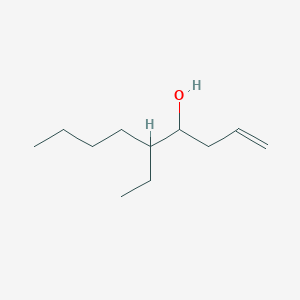
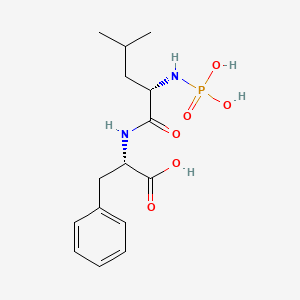

![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
